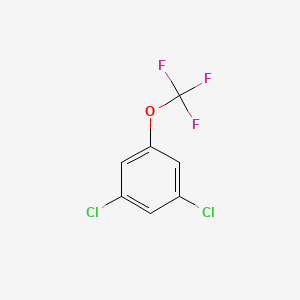![molecular formula C9H6F6O4S2 B3034328 Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane CAS No. 157259-41-1](/img/structure/B3034328.png)
Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane
Overview
Description
Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane is a synthetic organic compound that belongs to the class of sulfones. This compound is characterized by the presence of multiple functional groups, including dioxo, trifluoromethyl, and sulfonyl groups. These groups confer unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane generally involves multi-step organic reactions. Key steps may include:
Aromatic Nucleophilic Substitution: : An initial introduction of trifluoromethyl groups onto an aromatic ring.
Sulfonylation: : Attachment of the sulfonyl group via sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Oxidation Reactions: : Introduction of dioxo groups through oxidation processes using oxidizing agents like hydrogen peroxide or permanganates.
Industrial Production Methods
Industrial-scale production may employ catalytic processes to enhance yield and efficiency. Techniques such as continuous flow reactors may be utilized to maintain reaction conditions and optimize product output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to various oxo derivatives.
Reduction: : Reduction can yield compounds with different oxidation states of sulfur.
Substitution: : The presence of multiple functional groups allows for diverse substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles or electrophiles depending on the targeted substitution site.
Major Products
Products vary with reaction conditions, but typically involve further functionalized sulfones or sulfoxides.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a catalyst in organic synthesis reactions.
Reagents: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzyme classes due to its unique functional groups.
Medicine
Pharmaceuticals: : Investigated for antimicrobial and anticancer properties.
Industry
Material Science: : Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
Molecular Targets
The compound’s mechanism of action can involve binding to specific enzymes or proteins, altering their function. This is often mediated by its electrophilic trifluoromethyl and sulfonyl groups.
Pathways Involved
Inhibition Pathways: : Inhibits particular enzymatic pathways critical in disease processes.
Signal Transduction: : Modulates signal transduction pathways within cells.
Comparison with Similar Compounds
Comparison with Other Sulfones
Differences: : Unique combination of dioxo and trifluoromethyl groups sets it apart.
Similar Compounds: : Methanesulfone, ethanesulfone, and various aryl sulfones.
The uniqueness of Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane lies in its multifaceted functionality, making it a valuable tool in advanced chemical, biological, and industrial applications.
Properties
IUPAC Name |
1-(trifluoromethyl)-4-(trifluoromethylsulfonylmethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O4S2/c10-8(11,12)6-1-3-7(4-2-6)20(16,17)5-21(18,19)9(13,14)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLYULBZVRJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)
![12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione](/img/structure/B3034248.png)
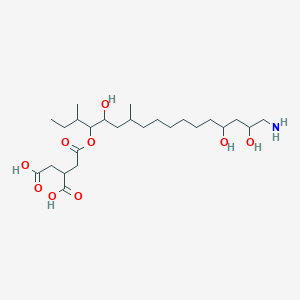
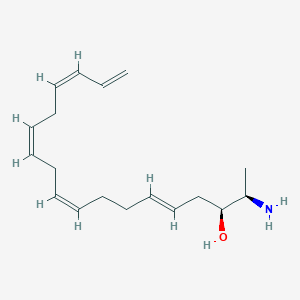
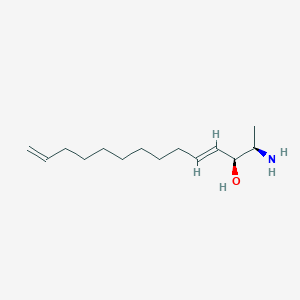
![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)
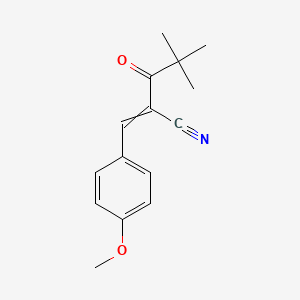
![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)


![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)
![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)
